molecular formula C18H22N2O3S B4441023 N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide

Katalognummer B4441023
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: VFQSWCHCMOWXSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY 43-9006 was first synthesized by Bayer AG in 2001 as a potential inhibitor of Raf kinase and was later found to have a broad spectrum of activity against multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. This compound has since been extensively studied in preclinical and clinical settings, and its potential as an anti-cancer agent has been widely recognized.

Wirkmechanismus

BAY 43-9006 acts as a multitargeted kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. It inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, leading to the inhibition of cancer cell proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis. It also induces apoptosis, or programmed cell death, in cancer cells, leading to the elimination of cancer cells from the body.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its potential as an anti-cancer agent. However, BAY 43-9006 also has some limitations for lab experiments. It is a potent inhibitor of multiple kinases, making it difficult to determine the specific mechanisms of action in cancer cells. It also has some off-target effects, leading to potential toxicity in normal cells.

Zukünftige Richtungen

There are several future directions for the research and development of BAY 43-9006. One potential direction is the development of combination therapies using BAY 43-9006 and other anti-cancer agents to improve its efficacy and reduce potential toxicity. Another direction is the development of more selective kinase inhibitors that target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Additionally, further research is needed to determine the optimal dosage and treatment regimens for BAY 43-9006 in different types of cancer.

Wissenschaftliche Forschungsanwendungen

BAY 43-9006 has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. It has been shown to inhibit multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound has been tested in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in both preclinical and clinical studies.

Eigenschaften

IUPAC Name

N-(4-butylphenyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-4-6-14-9-11-16(12-10-14)19-18(21)15-7-5-8-17(13-15)20-24(2,22)23/h5,7-13,20H,3-4,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSWCHCMOWXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.